molecular formula C21H25N3O3S B2597123 N-(4-methylbenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252862-45-5

N-(4-methylbenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No. B2597123
CAS RN: 1252862-45-5
M. Wt: 399.51
InChI Key: PBSARJCBAQUQKM-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylbenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylbenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Several studies have been conducted on pyrimidine derivatives, highlighting their potential in anticancer therapy. For example, the synthesis and evaluation of 5-deaza analogues of aminopterin and folic acid have shown significant anticancer activity both in vitro and in vivo, suggesting that modifications to the pyrimidine core can yield potent therapeutic agents (T. Su et al., 1986). Similarly, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives have been synthesized and demonstrated appreciable cancer cell growth inhibition, indicating the versatility of pyrimidine derivatives in designing new anticancer agents (M. M. Al-Sanea et al., 2020).

Dual Enzyme Inhibition

The design and synthesis of compounds that can inhibit both thymidylate synthase (TS) and dihydrofolate reductase (DHFR) offer a promising strategy for cancer therapy. For instance, a study on classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates has identified potent dual inhibitors of these enzymes, showcasing the potential for the development of more effective cancer treatments (A. Gangjee et al., 2008).

Synthesis and Antimicrobial Activity

The synthesis of novel compounds and the evaluation of their antimicrobial properties is another area of active research. A study on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, using 2-chloro-6-ethoxy-4-acetylpyridine as the starting material, reported good antibacterial and antifungal activities. This underscores the potential of pyrimidine derivatives in addressing the need for new antimicrobial agents (A. Hossan et al., 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methylbenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid with 4-methylbenzylamine, followed by acetylation of the resulting amide with acetic anhydride.", "Starting Materials": [ "3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid", "4-methylbenzylamine", "Acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid with 4-methylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane to form the corresponding amide intermediate.", "Step 2: Acetylation of the amide intermediate with acetic anhydride in the presence of a base such as triethylamine (TEA) in anhydrous dichloromethane to yield the final product, N-(4-methylbenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide." ] }

CAS RN

1252862-45-5

Product Name

N-(4-methylbenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Molecular Formula

C21H25N3O3S

Molecular Weight

399.51

IUPAC Name

2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C21H25N3O3S/c1-14(2)8-10-23-20(26)19-17(9-11-28-19)24(21(23)27)13-18(25)22-12-16-6-4-15(3)5-7-16/h4-7,9,11,14H,8,10,12-13H2,1-3H3,(H,22,25)

InChI Key

PBSARJCBAQUQKM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CCC(C)C)SC=C3

solubility

not available

Origin of Product

United States

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